molecular formula C16H25NO3 B5111127 N-(3-butoxypropyl)-4-ethoxybenzamide

N-(3-butoxypropyl)-4-ethoxybenzamide

Cat. No.: B5111127
M. Wt: 279.37 g/mol
InChI Key: LSVVKTPJBWYQAI-UHFFFAOYSA-N
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Description

N-(3-butoxypropyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group and a 3-butoxypropyl chain attached to the amide nitrogen. The butoxypropyl chain enhances lipophilicity compared to shorter alkyl chains, which may influence bioavailability or partitioning behavior.

Properties

IUPAC Name

N-(3-butoxypropyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-3-5-12-19-13-6-11-17-16(18)14-7-9-15(10-8-14)20-4-2/h7-10H,3-6,11-13H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVVKTPJBWYQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 3-butoxypropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with 3-butoxypropylamine to yield the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxypropyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of N-(3-butoxypropyl)-4-ethoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-butoxypropyl)-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain bioactive compounds.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxypropyl and ethoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between N-(3-butoxypropyl)-4-ethoxybenzamide and analogs from the provided evidence:

Compound Name Substituents on Benzamide Alkyl Chain on N-Atom Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound 4-ethoxy 3-butoxypropyl C₁₆H₂₅NO₃* ~291.38 High lipophilicity, moderate polarity
N-(3-ethoxypropyl)-4-hydroxybenzamide 4-hydroxy 3-ethoxypropyl C₁₂H₁₇NO₃ 223.27 Polar due to -OH, potential H-bonding
N-[3-(diethylamino)propyl]-4-ethoxybenzamide 4-ethoxy 3-(diethylamino)propyl (as HCl salt) C₁₆H₂₅ClN₂O₂ 324.83 (as HCl salt) Basic nitrogen, enhanced solubility in acidic conditions
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide 4-ethoxy-3-ethylbenzothiazole Bis(2-methylpropyl)sulfamoyl C₂₈H₃₈N₄O₄S₂ 574.76 Sulfamoyl group, planar benzothiazole ring (may confer rigidity)

*Estimated based on structural similarity to analogs.

Key Observations:
  • Lipophilicity : The butoxypropyl chain in the target compound likely increases lipophilicity compared to the ethoxypropyl chain in N-(3-ethoxypropyl)-4-hydroxybenzamide . This property is critical for membrane permeability in drug design.
  • Solubility: The diethylamino group in the hydrochloride salt () enhances water solubility via protonation, whereas the hydroxyl group in increases polarity but may limit solubility in nonpolar solvents.
  • Electronic Effects: The 4-ethoxy group in the target compound and provides electron-donating effects, stabilizing the benzamide ring. In contrast, the hydroxyl group in introduces acidity (pKa ~10–12 for phenolic -OH).

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